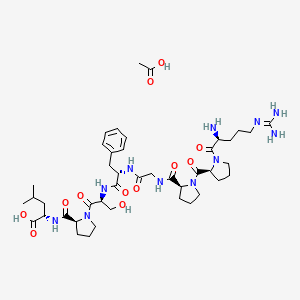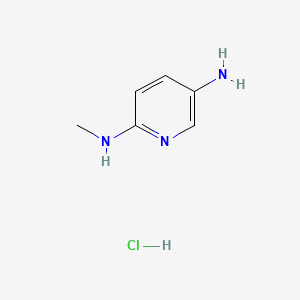
N2-Methylpyridine-2,5-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-Methylpyridine-2,5-diamine hydrochloride is an organic compound with the molecular formula C6H10N3Cl. It is a white crystalline solid that is soluble in water and some organic solvents. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N2-Methylpyridine-2,5-diamine hydrochloride typically involves the introduction of an amino group onto a methylpyridine ring, followed by chlorination and treatment with hydrochloric acid. One common method includes:
Amination: Starting with 2-methylpyridine, an amination reaction is carried out using ammonia or an amine source under suitable conditions.
Chlorination: The resulting compound is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus trichloride.
Hydrochloride Formation: Finally, the chlorinated product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the amination and chlorination reactions.
Purification: The product is purified through crystallization or other separation techniques to achieve the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions: N2-Methylpyridine-2,5-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: N2-Methylpyridine-2,5-diamine N-oxide.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds with substituted amino groups.
科学的研究の応用
N2-Methylpyridine-2,5-diamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N2-Methylpyridine-2,5-diamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Pyridine-2,5-diamine: Lacks the methyl group at the N2 position.
N2-Methylpyridine-3,5-diamine: Similar structure but with different substitution pattern.
N2-Methylpyridine-2,4-diamine: Different substitution pattern on the pyridine ring.
Uniqueness: N2-Methylpyridine-2,5-diamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable.
特性
IUPAC Name |
2-N-methylpyridine-2,5-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-8-6-3-2-5(7)4-9-6;/h2-4H,7H2,1H3,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXDVYASAYEGGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735143 |
Source


|
| Record name | N~2~-Methylpyridine-2,5-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439899-22-5, 117879-51-3 |
Source


|
| Record name | 2,5-Pyridinediamine, N2-methyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~2~-Methylpyridine-2,5-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
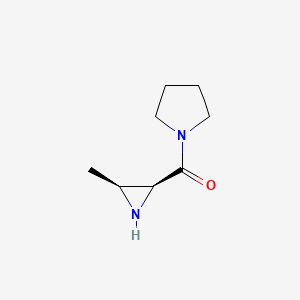
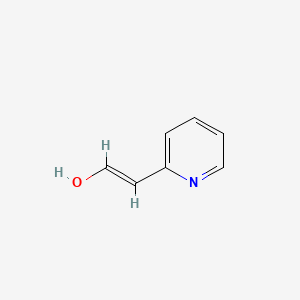
![3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B568418.png)

![3H-Oxazolo[4,3-a]isoquinolin-3-one, 1-(3,4-dimethoxyphenyl)-5,6-dihydro-8,9-dimethoxy-](/img/new.no-structure.jpg)
![(3AS,8aR)-3a-ethoxy-1-methyloctahydrocyclohepta[b]pyrrol-4(2H)-one](/img/structure/B568423.png)


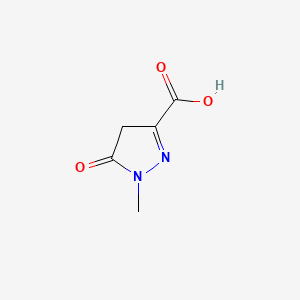
![[1,1-Biphenyl]-2,3-diol,4-methoxy-](/img/structure/B568431.png)
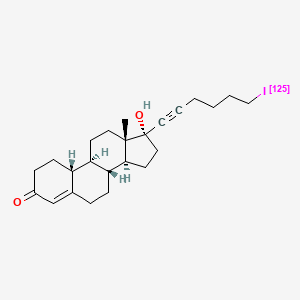
![2-Isopropyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B568435.png)
